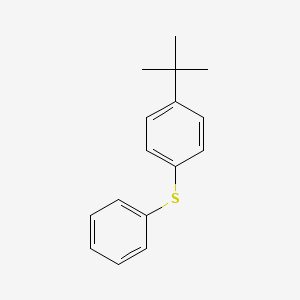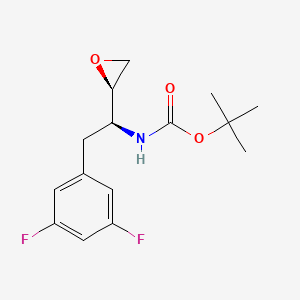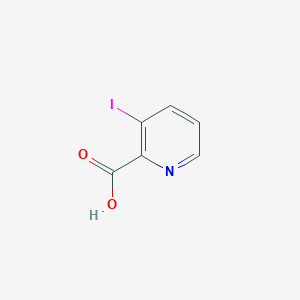
Clorhidrato de 1-(2-Fluorofenil)biguanida
Descripción general
Descripción
1-(2-Fluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C₈H₁₁ClFN₅. It is a derivative of biguanide, characterized by the presence of a fluorophenyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)biguanide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Biochemical Pathways
Result of Action
If it acts as an inhibitor of BTK, it could potentially suppress B-cell mediated immune responses.
Análisis Bioquímico
Biochemical Properties
1-(2-Fluorophenyl)biguanide hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, 1-(2-Fluorophenyl)biguanide hydrochloride has been shown to interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity
Cellular Effects
The effects of 1-(2-Fluorophenyl)biguanide hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-(2-Fluorophenyl)biguanide hydrochloride can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it affects cell signaling pathways, which are essential for cell communication and coordination of cellular activities.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)biguanide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-(2-Fluorophenyl)biguanide hydrochloride binds to specific enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, 1-(2-Fluorophenyl)biguanide hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)biguanide hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Fluorophenyl)biguanide hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 1-(2-Fluorophenyl)biguanide hydrochloride has been associated with changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)biguanide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which 1-(2-Fluorophenyl)biguanide hydrochloride exerts its optimal effects. Beyond this range, the compound can become toxic, leading to adverse effects on animal health and cellular function.
Metabolic Pathways
1-(2-Fluorophenyl)biguanide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux
Transport and Distribution
The transport and distribution of 1-(2-Fluorophenyl)biguanide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of 1-(2-Fluorophenyl)biguanide hydrochloride is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)biguanide hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within different subcellular compartments . For instance, 1-(2-Fluorophenyl)biguanide hydrochloride may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)biguanide hydrochloride typically involves the reaction of 2-fluoroaniline with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species
Major Products Formed:
Oxidation Products: Corresponding oxidized derivatives
Reduction Products: Reduced forms of the compound
Substitution Products: Compounds with different substituents replacing the fluorine atom
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)biguanide hydrochloride can be compared with other biguanide derivatives:
Propiedades
IUPAC Name |
1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPLHJDRXWUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463037 | |
| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66088-51-5 | |
| Record name | Imidodicarbonimidic diamide, N-(2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 523275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066088515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66088-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)







